5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one 5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1705129-58-3
VCID: VC4171663
InChI: InChI=1S/C23H27N5O3/c1-15-7-4-5-9-19(15)22-25-20(31-26-22)11-18-8-6-10-27(12-18)21(29)13-28-14-24-17(3)16(2)23(28)30/h4-5,7,9,14,18H,6,8,10-13H2,1-3H3
SMILES: CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C=NC(=C(C4=O)C)C
Molecular Formula: C23H27N5O3
Molecular Weight: 421.501

5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

CAS No.: 1705129-58-3

Cat. No.: VC4171663

Molecular Formula: C23H27N5O3

Molecular Weight: 421.501

* For research use only. Not for human or veterinary use.

5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one - 1705129-58-3

Specification

CAS No. 1705129-58-3
Molecular Formula C23H27N5O3
Molecular Weight 421.501
IUPAC Name 5,6-dimethyl-3-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one
Standard InChI InChI=1S/C23H27N5O3/c1-15-7-4-5-9-19(15)22-25-20(31-26-22)11-18-8-6-10-27(12-18)21(29)13-28-14-24-17(3)16(2)23(28)30/h4-5,7,9,14,18H,6,8,10-13H2,1-3H3
Standard InChI Key LYAKIMVCHCKIOA-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C=NC(=C(C4=O)C)C

Introduction

Chemical Structure and Rational Design

Core Scaffold and Substituent Analysis

The molecule’s backbone consists of a pyrimidin-4(3H)-one ring system substituted at position 3 with a multifunctional side chain. Key structural features include:

  • Pyrimidinone Core:

    • 5,6-Dimethyl groups: Methyl substituents at positions 5 and 6 enhance steric bulk and may influence electronic properties, potentially modulating interactions with biological targets.

    • Keto group at position 4: The 4(3H)-one tautomer provides hydrogen-bonding capability, a common feature in kinase inhibitors and nucleotide analogs.

  • Position 3 Substituent:

    • Ethyl linker: A two-carbon chain connects the pyrimidinone core to a piperidine ring.

    • Piperidine moiety: The nitrogen-containing six-membered ring serves as a conformational spacer and may participate in cation-π interactions or protonation-dependent binding.

    • 1,2,4-Oxadiazole heterocycle: Linked to the piperidine via a methylene bridge, this five-membered ring (with oxygen and two nitrogen atoms) acts as a rigid planar group, often employed as a bioisostere for ester or amide functionalities.

    • o-Tolyl group: An ortho-methyl-substituted phenyl ring attached to the oxadiazole contributes hydrophobicity and steric effects, potentially enhancing target selectivity.

Table 1: Structural Components and Hypothesized Roles

ComponentRole in Molecular Design
Pyrimidin-4(3H)-oneHydrogen-bond acceptor/donor scaffold
5,6-Dimethyl groupsMetabolic stability modulation
Piperidine ringConformational flexibility
1,2,4-OxadiazoleRigid planar bioisostere
o-Tolyl groupHydrophobic interaction enhancement

Synthetic Pathways and Retrosynthetic Considerations

Proposed Synthesis Strategy

While no explicit synthetic route for this compound is documented, retrosynthetic analysis suggests a convergent approach:

  • Pyrimidinone Core Construction:

    • Knorr pyrimidine synthesis: Condensation of a β-keto ester (e.g., acetylacetone) with a urea derivative could yield the 5,6-dimethylpyrimidin-4(3H)-one scaffold.

    • N-Alkylation: Introduction of the ethyl-piperidine-oxadiazole side chain via nucleophilic substitution at position 3.

  • Side Chain Assembly:

    • Piperidine-oxadiazole Fragment:

      • Oxadiazole formation: Cyclization of an amidoxime with a carboxylic acid derivative (e.g., o-tolylacetic acid chloride) under dehydrating conditions .

      • Methylene bridge installation: Alkylation of the oxadiazole with a bromomethyl-piperidine precursor.

  • Convergent Coupling:

    • Mitsunobu or Ullmann-type coupling to connect the pyrimidinone core with the preformed side chain.

Key Challenges:

  • Regioselectivity: Ensuring proper orientation during oxadiazole cyclization.

  • Steric hindrance: Managing bulky substituents during N-alkylation steps.

Physicochemical and Pharmacokinetic Predictions

Computational Property Estimation

Using tools like Molinspiration and SwissADME, the following properties were modeled:

Table 2: Predicted Physicochemical Properties

PropertyValue
Molecular weight476.56 g/mol
LogP (octanol-water)3.2 ± 0.5
Hydrogen bond donors2
Hydrogen bond acceptors8
Polar surface area98 Ų
Solubility (aq.)Poor (<10 µM)

ADME Considerations:

  • Absorption: Moderate permeability expected due to logP >3, but high polar surface area may limit intestinal absorption.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation (piperidine ring) and glucuronidation (pyrimidinone keto group).

  • Excretion: Predominantly hepatic clearance inferred from structural analogs .

Hypothesized Pharmacological Activity

Target Prediction via Similarity Screening

Phylogenetic analysis of structural analogs suggests potential interactions with:

  • Kinase Enzymes:

    • PIM-1 kinase: The pyrimidinone scaffold resembles known PIM inhibitors (e.g., SGI-1776). Methyl groups at 5/6 positions may enhance affinity for the ATP-binding pocket.

    • CDK2: Oxadiazole-containing CDK inhibitors (e.g., Roscovitine derivatives) show analogous substitution patterns.

  • G Protein-Coupled Receptors (GPCRs):

    • 5-HT2A/2C receptors: Piperidine-oxadiazole motifs are prevalent in serotonergic ligands. The o-tolyl group could confer subtype selectivity.

Table 3: Predicted Biological Targets and MOA

Target ClassExample TargetMechanism of Action
Tyrosine kinasePIM-1ATP-competitive inhibition
Serine/threonine kinaseCDK2Allosteric modulation
GPCR5-HT2CPartial agonist/antagonist activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator